Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes an isoxazole ring, a thiazole ring, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction involving an alkyne and a nitrile oxide.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Coupling Reactions: The final step involves coupling the isoxazole and thiazole rings with the phenyl group and the ester moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole, which also exhibit biological activities.
Thiazole Derivatives: Compounds with thiazole rings, such as 2-aminothiazole, which are known for their antimicrobial properties.
Phenyl Derivatives: Compounds with phenyl groups, such as phenylthiazole, which have diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties .
Properties
Molecular Formula |
C17H15N3O4S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O4S/c1-9-12(10(2)24-20-9)15(21)19-17-18-13(16(22)23-3)14(25-17)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,18,19,21) |
InChI Key |
SFPKHESNTLCPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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